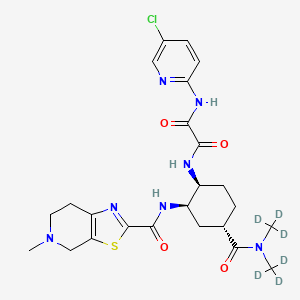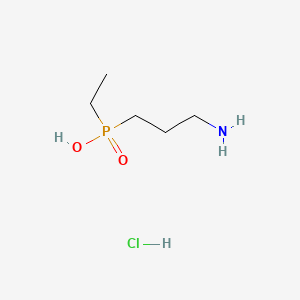
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one, commonly referred to as S-PIm, is a novel compound with a wide range of potential applications in the scientific research field. It is an organophosphorus compound with a unique structure that makes it highly versatile, allowing it to be used as a reagent in a variety of reactions and as a building block for more complex molecules. It has been studied extensively in the past few years, with researchers finding new ways to use it in a variety of applications.
科学的研究の応用
S-PIm has a wide range of potential applications in the scientific research field. It has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of amines, ketones, and aldehydes. It has also been used as a building block for more complex molecules, such as peptides and polymers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
作用機序
The mechanism of action of S-PIm is not yet fully understood. However, it is believed that the compound acts as a nucleophile in organic synthesis reactions. This means that it can react with a variety of organic molecules, such as aldehydes, ketones, and amines, to form new compounds. In addition, it can act as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-PIm are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
S-PIm has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively non-toxic and has low environmental impact. However, it is important to note that S-PIm is a novel compound and its effects on biological systems are not yet fully understood. As such, caution should be taken when using the compound in experiments.
将来の方向性
The potential future directions for S-PIm are numerous. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of novel compounds. In addition, further research is needed to understand its potential as an inhibitor of certain enzymes and its antioxidant properties. Finally, further research is needed to understand its potential as a building block for more complex molecules, such as peptides and polymers.
合成法
The synthesis of S-PIm is a multi-step process that begins with the formation of the imidazolidinone ring. This is accomplished by reacting an aldehyde with a primary amine and a base, such as sodium hydroxide, in a basic environment. The resulting imidazolidinone is then reacted with a 2,6-dichlorophenyl bromide to form the desired S-PIm product. This reaction requires a strong nucleophile, such as a Grignard reagent, and a strong base, such as sodium hydride, to be present to facilitate the reaction.
特性
IUPAC Name |
(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBYRMAJLBSCX-GTNSWQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

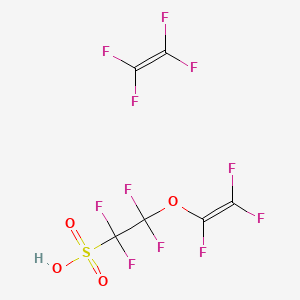
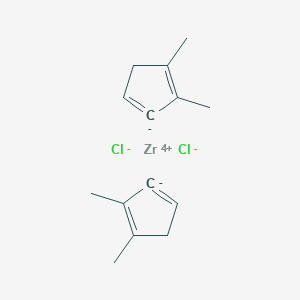
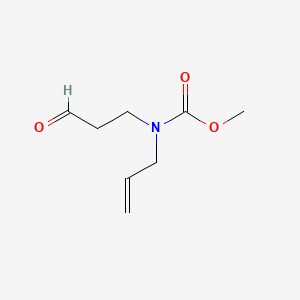
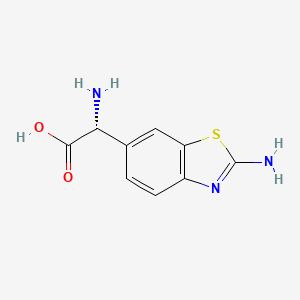
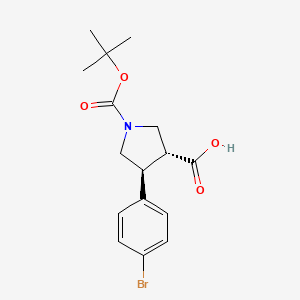
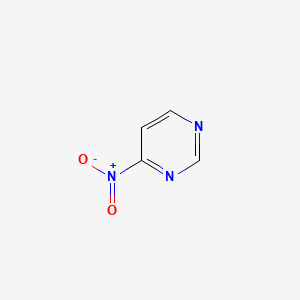
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/no-structure.png)


